Cas no 1227581-37-4 (2-Chloro-3-methylpyridine-4-acetonitrile)

2-Chloro-3-methylpyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-chloro-3-methylpyridine-4-acetonitrile
- 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile
- 2-Chloro-3-methylpyridine-4-acetonitrile
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- インチ: 1S/C8H7ClN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3
- InChIKey: KHCSYMVCKUJPMT-UHFFFAOYSA-N
- SMILES: ClC1C(C)=C(C=CN=1)CC#N
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- XLogP3: 1.8
- トポロジー分子極性表面積: 36.7
2-Chloro-3-methylpyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026000681-250mg |
2-Chloro-3-methylpyridine-4-acetonitrile |
1227581-37-4 | 97% | 250mg |
$680.00 | 2023-09-03 | |
Alichem | A026000681-500mg |
2-Chloro-3-methylpyridine-4-acetonitrile |
1227581-37-4 | 97% | 500mg |
$950.60 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448270-250mg |
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile |
1227581-37-4 | 98% | 250mg |
¥10059.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448270-500mg |
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile |
1227581-37-4 | 98% | 500mg |
¥11247.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448270-1g |
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile |
1227581-37-4 | 98% | 1g |
¥23259.00 | 2024-08-09 | |
Alichem | A026000681-1g |
2-Chloro-3-methylpyridine-4-acetonitrile |
1227581-37-4 | 97% | 1g |
$1814.40 | 2023-09-03 |
2-Chloro-3-methylpyridine-4-acetonitrile 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
2-Chloro-3-methylpyridine-4-acetonitrileに関する追加情報
Introduction to 2-Chloro-3-methylpyridine-4-acetonitrile (CAS No: 1227581-37-4)
2-Chloro-3-methylpyridine-4-acetonitrile is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. With the CAS number 1227581-37-4, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a chloro-substituted pyridine ring and an acetonitrile moiety, make it a valuable building block for drug discovery and material science applications.
The compound’s molecular structure, characterized by a pyridine core with chloro and methyl substituents at the 2nd and 3rd positions respectively, and an acetonitrile group at the 4th position, imparts distinct reactivity that is exploited in synthetic chemistry. This arrangement allows for facile functionalization, making it an attractive candidate for further derivatization to produce novel compounds with potential therapeutic benefits.
In recent years, 2-Chloro-3-methylpyridine-4-acetonitrile has been extensively studied for its role in developing new pharmaceuticals. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the acetonitrile moiety can participate in condensation reactions to form more complex structures. These properties have been leveraged in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates.
One of the most compelling aspects of this compound is its application in medicinal chemistry. Researchers have utilized 2-Chloro-3-methylpyridine-4-acetonitrile as a precursor in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating molecules that interfere with protein-protein interactions critical in cancer progression. The ability to modify its structure allows chemists to fine-tune pharmacokinetic and pharmacodynamic properties, enhancing drug efficacy and reducing side effects.
Moreover, advancements in computational chemistry have enabled more efficient design and optimization of derivatives of 2-Chloro-3-methylpyridine-4-acetonitrile. Machine learning models predict optimal substitution patterns and reaction conditions, accelerating the discovery process. This synergy between experimental synthesis and computational modeling has led to faster development cycles and higher success rates in drug discovery programs.
The agrochemical sector has also benefited from the use of 2-Chloro-3-methylpyridine-4-acetonitrile. Its derivatives exhibit herbicidal and pesticidal properties, contributing to the creation of next-generation crop protection agents. By incorporating this compound into novel formulations, scientists aim to develop environmentally sustainable solutions that minimize ecological impact while maintaining high efficacy against pests and weeds.
Recent publications highlight innovative applications of 2-Chloro-3-methylpyridine-4-acetonitrile in material science. Researchers have explored its potential as a ligand in catalytic systems, demonstrating improved reaction yields and selectivity in organic transformations. The compound’s ability to stabilize transition metal centers makes it a promising candidate for developing new catalysts for industrial processes.
The synthesis of 2-Chloro-3-methylpyridine-4-acetonitrile itself is a testament to modern synthetic methodologies. Advances in catalytic processes have enabled more efficient production routes, reducing waste and energy consumption. These improvements align with global efforts to promote green chemistry principles, ensuring that the compound remains accessible for research without compromising environmental standards.
In conclusion, 2-Chloro-3-methylpyridine-4-acetonitrile (CAS No: 1227581-37-4) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural attributes enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop innovative solutions to complex challenges. As scientific understanding evolves, the potential uses of this compound are likely to expand further, solidifying its importance in modern chemistry.
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